(2E)-3-(1-benzothien-3-yl)acrylic acid

Catalog No.
S689939
CAS No.
5381-29-3
M.F
C11H8O2S
M. Wt
204.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-(1-benzothien-3-yl)acrylic acid

CAS Number

5381-29-3

Product Name

(2E)-3-(1-benzothien-3-yl)acrylic acid

IUPAC Name

(E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid

Molecular Formula

C11H8O2S

Molecular Weight

204.25 g/mol

InChI

InChI=1S/C11H8O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13)/b6-5+

InChI Key

OCCNZXOFXUAHOB-AATRIKPKSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)/C=C/C(=O)O

Enzyme Inhibition:

Studies suggest that (2E)-3-(1-benzothien-3-yl)acrylic acid might act as an inhibitor for certain enzymes. For example, a study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored its potential to inhibit matrix metalloproteinases (MMPs), enzymes involved in various physiological and pathological processes []. However, further research is needed to confirm its efficacy and specificity as an enzyme inhibitor.

(2E)-3-(1-benzothien-3-yl)acrylic acid is an organic compound characterized by the presence of a benzothiophene moiety attached to an acrylic acid structure. Its molecular formula is C₁₁H₈O₂S, and it has a molecular weight of approximately 204.245 g/mol. The compound features a double bond between the second and third carbon atoms of the acrylic acid, which contributes to its reactivity and biological properties. The benzothiophene ring enhances its lipophilicity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry and material sciences .

Typical for α,β-unsaturated carboxylic acids. These include:

  • Michael Addition: The double bond can act as an electrophile, allowing nucleophiles to add across the double bond.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, yielding a compound with a shorter carbon chain.
  • Reduction: The double bond can be reduced to form saturated derivatives using reducing agents like lithium aluminum hydride .

Research indicates that (2E)-3-(1-benzothien-3-yl)acrylic acid exhibits various biological activities. It has shown potential anti-inflammatory properties and may possess antioxidant effects due to its unique structure. Additionally, compounds with similar structures have been studied for their ability to inhibit certain cancer cell lines, suggesting that this compound could have anticancer potential. Its interaction with various biological pathways is an area of ongoing research, particularly in relation to its effects on cell signaling and apoptosis .

Several synthetic routes have been explored for the preparation of (2E)-3-(1-benzothien-3-yl)acrylic acid:

  • Condensation Reactions: One common method involves the condensation of benzothiophene derivatives with acrylic acid derivatives in the presence of catalysts such as p-toluenesulfonic acid.
  • Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling methods can also be employed to attach the benzothiophene moiety to acrylic acid frameworks.
  • Direct Functionalization: Another approach includes the direct functionalization of existing benzothiophene compounds through electrophilic substitution reactions, followed by subsequent transformations to introduce the acrylic acid functionality .

(2E)-3-(1-benzothien-3-yl)acrylic acid finds applications in several fields:

  • Medicinal Chemistry: Due to its potential biological activities, it is being investigated as a lead compound for developing new therapeutic agents.
  • Material Science: Its unique structural properties make it suitable for creating advanced materials, including polymers and coatings.
  • Biochemical Research: It is utilized in proteomics research as a biochemical probe or reagent for studying protein interactions .

Interaction studies involving (2E)-3-(1-benzothien-3-yl)acrylic acid focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways and cellular signaling mechanisms. Additionally, research into its effects on cancer cell proliferation indicates potential interactions with oncogenic pathways, warranting further investigation into its mechanism of action .

Several compounds share structural similarities with (2E)-3-(1-benzothien-3-yl)acrylic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
(2E)-3-(1-benzothien-2-yl)acrylic acidC₁₁H₇O₂SSubstituted at a different position on the thiophene ring; potential different reactivity.
(2E)-3-(indol-3-yl)acrylic acidC₁₁H₉NContains an indole instead of benzothiophene; different biological activity profile.
(2E)-3-(3-chloro-1-benzothien-2-yl)acrylic acidC₁₁H₇ClO₂SChlorine substitution affects electronic properties; may alter biological activity.

The unique feature of (2E)-3-(1-benzothien-3-yl)acrylic acid lies in its specific benzothiophene substitution pattern, which influences its lipophilicity and interaction with biological systems compared to other similar compounds .

XLogP3

2.9

Dates

Last modified: 08-15-2023

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